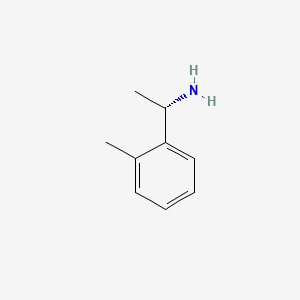

(S)-1-(o-Tolyl)ethanamine

描述

Significance of Chiral Amines as Versatile Chiral Building Blocks

Chiral amines, including α-methylbenzylamines, are widely recognized as crucial building blocks in organic synthesis. sioc-journal.cnresearchgate.net They serve as foundational skeletons upon which more complex molecular architectures can be constructed. Their incorporation into a synthetic route allows for the diastereoselective or enantioselective formation of new stereocenters, a critical step in the total synthesis of natural products and novel therapeutic agents. acs.orgrsc.org The development of efficient methods for producing these chiral amines, such as through reductive amination, is an active area of research. d-nb.info

The versatility of chiral amines extends to their use as chiral auxiliaries. In this capacity, the amine is temporarily attached to a prochiral substrate, directing subsequent chemical transformations to occur from a specific direction. This process, known as asymmetric induction, allows for the creation of a new chiral center with a predictable configuration. Following the desired reaction, the chiral auxiliary can be cleaved and recycled, having fulfilled its role in transferring its chirality to the target molecule.

Strategic Importance of (S)-1-(o-Tolyl)ethanamine in Stereoselective Synthesis

This compound, a member of the chiral α-methylbenzylamine family, is a valuable reagent in the field of stereoselective synthesis. Its specific structure, featuring a methyl group on the ortho position of the phenyl ring, imparts unique steric and electronic properties that are leveraged in various asymmetric transformations.

One of the primary applications of this compound is as a chiral resolving agent. thieme-connect.de Racemic mixtures, which contain equal amounts of two enantiomers, often need to be separated to isolate the desired biologically active enantiomer. This compound can be used to form diastereomeric salts with a racemic carboxylic acid. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent.

Furthermore, this compound and its derivatives are employed as chiral ligands in asymmetric catalysis. In this context, the chiral amine coordinates to a metal center, creating a chiral catalytic complex. This complex can then promote a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high levels of stereocontrol. The ortho-tolyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

The synthesis of this compound itself can be achieved through various methods, including the asymmetric reduction of the corresponding imine. The development of efficient and scalable synthetic routes to this and other chiral amines is critical for their widespread application in both academic research and industrial processes.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 76279-30-6 |

| Appearance | Colorless to pale-yellow liquid |

| Boiling Point | 205 °C |

| Density | 0.919 g/mL at 25 °C |

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYTNZJBGSKFI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295314 | |

| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76279-30-6 | |

| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76279-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 O Tolyl Ethanamine and Its Chiral Analogs

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis represents the most sophisticated and atom-economical approach for synthesizing chiral amines. nih.gov These reactions utilize chiral transition-metal complexes or organocatalysts to create a stereochemically defined environment, guiding the transformation of a prochiral substrate into a specific enantiomer. Key strategies include the enantioselective reduction of carbon-nitrogen double bonds present in imines and oximes.

The asymmetric hydrogenation of prochiral imines is arguably the most direct and efficient method for preparing α-chiral amines. nih.gov This approach involves the reduction of an imine, formed from the condensation of a ketone (such as o-methylacetophenone) and an amine source, using molecular hydrogen in the presence of a chiral catalyst. Transition metals like iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, are frequently employed. nih.govresearchgate.net However, imines present unique challenges compared to ketones, including their potential for E/Z isomerization and susceptibility to hydrolysis, which can complicate catalytic processes. nih.gov

The success of enantioselective imine hydrogenation is critically dependent on the design of the chiral ligand coordinated to the metal center. The ligand's structure dictates the stereochemical outcome of the reaction. For substrates containing an o-tolyl group, such as the precursor imine to (S)-1-(o-Tolyl)ethanamine, steric hindrance from the ortho-methyl group poses a significant challenge for achieving high enantioselectivity. acs.org

The catalyst must possess a precisely tailored chiral pocket to effectively differentiate between the two prochiral faces of the imine. Research has shown that for N-H imines, electron-rich and rigid ligands often lead to high enantioselectivities. acs.org However, steric hindrance from ortho-substituents on the substrate can lead to a reduction in the enantiomeric excess (ee) of the product amine. For example, in the iridium-catalyzed hydrogenation of various substituted acetophenone-derived N-H imines using an (S,S)-f-binaphane ligand, the presence of an ortho-methyl group resulted in a slightly lower, yet still high, enantioselectivity compared to substrates with meta or para substituents. acs.org This underscores the delicate interplay between the ligand's architecture and the substrate's steric profile.

| Substrate (R¹=Aryl, R²=Me) | Yield of Amine HCl Salt (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 95 | 93 |

| p-Tolyl | 96 | 93 |

| m-Tolyl | 93 | 93 |

| o-Tolyl | 95 | 90 |

| o-Methoxyphenyl | 95 | 92 |

The mechanism of catalytic imine hydrogenation, particularly with ruthenium and iridium catalysts, has been the subject of extensive study. While several pathways can operate depending on the catalyst and substrate, a common mechanism is the "outer sphere" pathway. rsc.org In this process, the active catalyst is typically an octahedral metal-dihydride complex, generated from a precatalyst by the action of hydrogen and a base. rsc.org

The key stereochemistry-determining step involves the transfer of a hydride from the metal complex and a proton from an ancillary ligand to the C=N bond of the imine substrate. Crucially, the imine itself does not necessarily coordinate directly to the metal center. Instead, it interacts with the chiral ligand framework of the catalyst through non-covalent interactions, such as hydrogen bonding. This interaction orients the imine in a preferred conformation, exposing one of its prochiral faces to the hydride transfer, thereby leading to the formation of one enantiomer of the amine product over the other. incatt.nl The product amine is then released, and the catalyst is regenerated to continue the cycle.

An alternative to imine hydrogenation is the asymmetric reduction of prochiral oximes or their derivatives, such as oxime ethers. This method provides a valuable route to chiral primary amines. nih.gov The reduction of the C=N bond in an oxime can be achieved using various reducing agents, with borane (B79455) (BH₃) being common, in conjunction with a chiral catalyst to induce enantioselectivity. acs.org A significant challenge in oxime reduction is controlling the reaction to prevent over-reduction of the intermediate hydroxylamine, which can lead to cleavage of the N-O bond. incatt.nl

A highly effective method for the asymmetric reduction of oxime ethers involves the use of chiral spiroborate esters as catalysts. nih.govacs.org These catalysts are air- and moisture-stable compounds, often derived from the reaction of a chiral 1,2-amino alcohol, such as diphenylvalinol, with boric acid and ethylene (B1197577) glycol. nih.gov

In this strategy, the spiroborate ester catalyzes the enantioselective reduction of an O-alkyloxime ether by a borane source, like borane-dimethyl sulfide (B99878) (BH₃·DMS). The reaction proceeds with high conversion and excellent enantioselectivity, often achieving up to 99% ee for the resulting primary amine. nih.gov The process has been shown to be truly catalytic, requiring only a small molar percentage of the spiroborate catalyst. The reaction conditions are typically mild, often conducted at or below room temperature. nih.govnih.gov This methodology represents a convenient and highly efficient entry point to valuable non-racemic primary amines. nih.gov

| Substrate (Aryl Group) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 10 | 95 | 96 |

| 1-Naphthyl | 10 | 91 | 98 |

| 2-Naphthyl | 10 | 95 | 98 |

| 4-Biphenyl | 10 | 95 | 99 |

| 4-Chlorophenyl | 10 | 96 | 96 |

The field of asymmetric synthesis enabled by organometallic complexes is broad and continues to evolve rapidly. berkeley.edu While catalytic hydrogenation is a dominant strategy, other organometallic-mediated transformations provide powerful alternatives for the synthesis of chiral amines. These methods often involve the asymmetric addition of a carbon-based nucleophile to a C=N bond, thereby constructing the chiral center in the carbon-carbon bond-forming step itself.

Great achievements in this area, recognized in part by the 2001 Nobel Prize in Chemistry for work on enantioselective catalysis, have expanded the synthetic toolbox far beyond reduction reactions. berkeley.edu Methodologies such as the enantioselective addition of organozinc or Grignard reagents to imines, catalyzed by chiral ligands, can provide access to a diverse range of chiral amines. These transformations highlight the versatility of organometallic chemistry in addressing the challenge of asymmetric synthesis, offering different strategic approaches to complex chiral molecules. berkeley.edu

Catalytic Reduction of Oximes

Biocatalytic Synthetic Routes

The imperative for greener and more efficient manufacturing processes in the chemical industry has propelled the exploration of biocatalysis for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity and ability to operate under mild conditions, offer a compelling alternative to traditional chemical methods. For the production of this compound, several biocatalytic strategies have been investigated, primarily focusing on the enzymatic kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. These methodologies leverage the catalytic prowess of enzymes such as lipases and transaminases to achieve high enantiopurity.

Enzyme-Catalyzed Enantioselective Acylation

Enzyme-catalyzed enantioselective acylation is a widely employed method for the kinetic resolution of racemic amines. This technique utilizes lipases to selectively acylate one enantiomer of the amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. Candida antarctica Lipase (B570770) B (CaLB) is a particularly robust and versatile biocatalyst for this transformation, often used in its immobilized form, Novozym 435.

The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers with an acyl donor in the presence of the lipase. The (R)-enantiomer is often preferentially acylated, leaving the desired (S)-enantiomer unreacted. The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity and conversion.

While specific studies on the enantioselective acylation of 1-(o-Tolyl)ethanamine are not extensively detailed in publicly available literature, a wealth of research on structurally similar amines, such as 1-phenylethan-1-amine, provides a strong indication of the feasibility and expected outcomes of this methodology. The ortho-tolyl group is not expected to present a significant steric hindrance that would preclude the binding of the substrate to the active site of CaLB.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Amines The following table presents data from studies on analogs of 1-(o-Tolyl)ethanamine, demonstrating the general effectiveness of enzyme-catalyzed enantioselective acylation.

| Amine Substrate | Lipase | Acylating Agent | Solvent | Enantiomeric Excess (e.e.) of (S)-amine | Reference |

| 1-Phenylethan-1-amine | Candida antarctica Lipase B (CaLB) | Ethyl acetate (B1210297) | Hexane | >99% | mdpi.com |

| 1-Phenylethan-1-amine | Candida antarctica Lipase B (CaLB) | Isopropenyl acetate | Toluene | >98% | mdpi.com |

| 1-(4-Methoxyphenyl)ethanamine | Candida antarctica Lipase B (CaLB) | Vinyl acetate | Diisopropyl ether | >99% | mdpi.com |

Detailed Research Findings:

Research in this area has consistently demonstrated that immobilized CaLB is a highly effective biocatalyst for the kinetic resolution of a variety of chiral amines. The enantioselectivity (E-value) of these reactions is often very high, frequently exceeding 200, which is indicative of a highly efficient separation of enantiomers. The reaction conditions are typically mild, with temperatures ranging from 30 to 60 °C. The choice of the acyl donor can influence the reaction rate and, in some cases, the enantioselectivity. Simple esters like ethyl acetate or vinyl acetate are commonly used due to their availability and the clean nature of the reaction byproducts. The solvent also plays a critical role, with non-polar organic solvents such as hexane, toluene, and diisopropyl ether generally providing the best results. The separation of the resulting acylated amine from the unreacted amine is typically straightforward due to their different polarities, allowing for easy isolation of the desired (S)-enantiomer.

Investigation of Alternative Biocatalytic Pathways

Beyond enantioselective acylation, other biocatalytic routes for the synthesis of this compound and its analogs have been explored. These alternative pathways often offer the potential for higher theoretical yields and may circumvent some of the limitations of kinetic resolution.

Transaminase-Mediated Synthesis:

Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This enzymatic transformation can be employed in several ways to produce enantiomerically pure amines.

Asymmetric Synthesis: An (S)-selective transaminase can be used to directly convert the prochiral ketone, 2'-methylacetophenone (B146604), into this compound. mdpi.com This approach has a theoretical yield of 100% and is therefore highly atom-efficient. The reaction requires an amine donor, such as isopropylamine (B41738) or L-alanine, and the cofactor pyridoxal-5'-phosphate (PLP). The equilibrium of the reaction can be a limiting factor, and strategies to drive the reaction to completion, such as using a large excess of the amine donor or removing the ketone byproduct, are often employed. mdpi.com

Kinetic Resolution of Racemic Amine: Similar to lipase-catalyzed acylation, an (S)-selective transaminase can be used to resolve a racemic mixture of 1-(o-Tolyl)ethanamine. In this case, the (S)-enantiomer is selectively deaminated to the corresponding ketone, leaving the (R)-enantiomer behind. Conversely, an (R)-selective transaminase would deaminate the (R)-enantiomer, enriching the (S)-form. nih.gov

Deracemization: A more advanced approach involves the deracemization of the racemic amine. This can be achieved by combining two enantiocomplementary transaminases or by coupling a transaminase with a racemizing agent. In a dual-enzyme system, an (R)-selective transaminase deaminates the (R)-enantiomer to the ketone, which is then asymmetrically aminated to the (S)-enantiomer by an (S)-selective transaminase present in the same pot. This process can theoretically convert the entire racemic starting material into the desired single enantiomer. kcl.ac.uk

Table 2: Overview of Transaminase-Based Synthetic Routes for Chiral Amines

| Synthetic Strategy | Enzyme(s) | Key Transformation | Theoretical Yield |

| Asymmetric Synthesis | (S)-selective ω-Transaminase | 2'-Methylacetophenone → this compound | 100% |

| Kinetic Resolution | (R)-selective ω-Transaminase | (R)-1-(o-Tolyl)ethanamine → 2'-Methylacetophenone | 50% |

| Deracemization | (R)- and (S)-selective ω-Transaminases | rac-1-(o-Tolyl)ethanamine → this compound | 100% |

Amine Dehydrogenase-Mediated Synthesis:

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of the asymmetric synthesis of chiral amines. These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. An (S)-selective AmDH could therefore be used to convert 2'-methylacetophenone directly to this compound. A key advantage of this method is the use of inexpensive ammonia as the nitrogen source. A cofactor regeneration system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, is typically required to make the process economically viable.

The exploration of these biocatalytic pathways underscores the significant potential of enzymes in the sustainable and efficient synthesis of chiral amines like this compound. The choice of the optimal biocatalytic route depends on factors such as the availability and stability of the enzyme, the cost of substrates and cofactors, and the desired purity of the final product.

Enantioselective Resolution Techniques for Racemic 1 O Tolyl Ethanamine

Kinetic Resolution Methodologies

Kinetic resolution is a process wherein the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer or the product from the faster-reacting enantiomer.

A sophisticated approach for the kinetic resolution of benzylamines, including 1-(o-tolyl)ethanamine, involves Palladium(II)-catalyzed enantioselective C-H cross-coupling. nih.govnih.gov This method provides access to both the unreacted chiral amine and a new, enantioenriched ortho-functionalized product. nih.gov In a representative study, the kinetic resolution of nosyl (Ns)-protected 1-(2-methylphenyl)ethanamine was achieved using a Pd(II) catalyst with a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand. nih.gov The use of a readily removable nosyl protecting group on the amine is a significant practical advantage for synthetic applications. nih.govnih.gov This C-H functionalization strategy represents a novel pathway for resolving amines, moving beyond traditional acylation methods. nih.gov

Table 1: Palladium(II)-Catalyzed Kinetic Resolution of Ns-Protected 1-(o-Tolyl)ethanamine

| Parameter | Condition |

|---|---|

| Catalyst | 10 mol% Pd(OAc)₂ |

| Ligand | 30 mol% Chiral MPAHA Ligand |

| Reactant | Arylboronic acid pinacol ester |

| Directing Group | Nosyl (Ns) group |

| Outcome | High enantiomeric purity for both the recovered amine and the ortho-arylated product. nih.gov |

Enzymatic kinetic resolution (EKR) is a widely used and environmentally benign method for resolving racemic amines and alcohols. pharmtech.comnih.gov This technique leverages the high enantioselectivity of enzymes, particularly lipases and hydrolases, to catalyze the acylation of one enantiomer in a racemic mixture at a much higher rate than the other. nih.govscielo.br Lipases are the most commonly employed biocatalysts for this type of transesterification reaction. scielo.brmdpi.com

The process typically involves the reaction of the racemic amine with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent. mdpi.commdpi.com The enzyme, for instance, Novozym 435 (lipase B from Candida antarctica) or lipase (B570770) from Candida rugosa, selectively acylates one enantiomer, leaving the other enantiomer unreacted. mdpi.comorganic-chemistry.org The resulting acylated product and the unreacted amine, now enantioenriched, can then be separated. The efficiency of the resolution is influenced by the choice of enzyme, acyl donor, solvent, and temperature. mdpi.comresearchgate.net A variation of this method is the dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. scielo.brorganic-chemistry.org

Table 2: Common Components in Enzymatic Kinetic Resolution of Amines

| Component | Examples | Role |

|---|---|---|

| Biocatalyst | Novozym 435 (Candida antarctica lipase B), Pseudomonas cepacia lipase, Candida rugosa lipase. nih.govmdpi.com | Chiral catalyst that selectively acylates one enantiomer. |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Ethyl acetate. mdpi.commdpi.comorganic-chemistry.org | Provides the acyl group for the transesterification reaction. |

| Solvent | Toluene, Hexane, tert-Butyl methyl ether. nih.govmdpi.com | Provides the reaction medium. |

Diastereomeric Salt Formation and Crystallization

The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgulisboa.pt This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pharmtech.comwikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. pharmtech.com

The selection of an appropriate chiral resolving agent is crucial for a successful resolution. wikipedia.org For resolving basic compounds like 1-(o-tolyl)ethanamine, chiral acids are used. Commonly employed resolving agents include tartaric acid and its derivatives, and mandelic acid. wikipedia.orgulisboa.pt The ideal resolving agent should form a stable, crystalline salt with the amine and exhibit a significant solubility difference between the two resulting diastereomeric salts. researchgate.net The efficiency of the resolution is a product of both the yield and the enantiomeric excess achieved. clockss.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (S,S)-Tartaric Acid | Chiral Dicarboxylic Acid ulisboa.pt |

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid ulisboa.pt |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid wikipedia.org |

| (R)-Mandelic Acid | Chiral α-Hydroxy Acid wikipedia.org |

Optimizing the crystallization conditions is essential to maximize the yield and purity of the desired diastereomeric salt. Key parameters that are manipulated include the choice of solvent, temperature, and the rate of cooling. researchgate.netgavinpublishers.com The molar ratio of the resolving agent to the racemic amine is also a critical factor. ulisboa.pt The separation can be governed by either kinetic or thermodynamic control. ulisboa.ptgavinpublishers.com Under kinetic control, one diastereomer crystallizes much faster than the other, and rapid filtration can yield a product of high purity. gavinpublishers.com In contrast, thermodynamic control relies on the difference in solubility between the two salts at equilibrium, which may require longer crystallization times. ulisboa.ptgavinpublishers.com Slowing down the release of supersaturation and adding seed crystals of the desired diastereomer can help control the crystallization process and minimize the inclusion of the undesired diastereomer. researchgate.net

X-ray crystallography is a definitive analytical technique used to determine the absolute configuration of the resolved enantiomers. nih.gov After obtaining a high-purity crystalline diastereomeric salt, a single crystal is selected for Single Crystal X-ray Diffraction (SCXRD) analysis. nih.gov This analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov By identifying the known configuration of the chiral resolving agent within the crystal structure, the absolute configuration (R or S) of the amine enantiomer can be unambiguously assigned. nih.gov This method provides conclusive proof of the stereochemistry of the separated product.

Chromatographic Enantioseparation Techniques

Chromatographic methods for the separation of enantiomers rely on the differential interaction of the chiral analytes with a chiral stationary phase. This diastereomeric interaction leads to different retention times for the enantiomers, allowing for their separation.

Chiral HPLC is a widely used and effective technique for the enantioseparation of racemic amines, including 1-(o-Tolyl)ethanamine. Polysaccharide-based chiral stationary phases are particularly successful in resolving this class of compounds.

Detailed research has demonstrated the successful baseline separation of the enantiomers of 1-(o-Tolyl)ethanamine using a cellulose-based CSP, specifically the CHIRALCEL OD-H column. The separation is influenced by the composition of the mobile phase, including the type and concentration of the organic modifier and the presence of additives. For instance, the use of a mobile phase consisting of n-hexane and an alcohol modifier like ethanol or isopropanol (B130326), with the addition of a basic additive such as diethylamine (DEA), has been shown to be effective. The basic additive is crucial for preventing the strong retention of the amine on the stationary phase.

The choice of the alcohol modifier and its concentration significantly impacts the resolution of the enantiomers. It has been observed that replacing ethanol with isopropanol can enhance the resolution. Furthermore, the use of methyl tert-butyl ether (MtBE) as a component of the mobile phase with n-hexane on an OD-H column has shown a remarkable improvement in the resolution of the amine enantiomers.

The following table summarizes the chromatographic parameters for the enantioseparation of racemic 1-(o-Tolyl)ethanamine on a CHIRALCEL OD-H column with different mobile phase compositions.

k'₁ and k'₂ are the retention factors for the first and second eluted enantiomers, respectively. α is the separation factor (k'₂/k'₁), and Rs is the resolution factor.

Gas chromatography is another powerful technique for the enantioseparation of volatile chiral compounds. For primary amines like 1-(o-Tolyl)ethanamine, derivatization is typically required to improve their volatility and chromatographic behavior, as well as to enhance the enantioselective interactions with the chiral stationary phase.

A common derivatization strategy involves the acylation of the amine group to form an amide. For instance, the amine can be reacted with acetic anhydride or trifluoroacetic anhydride to yield the corresponding N-acetyl or N-trifluoroacetyl derivative. These derivatives are more volatile and less polar than the parent amine, making them suitable for GC analysis.

The separation of the derivatized enantiomers is then achieved on a chiral stationary phase, often based on cyclodextrin derivatives. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their derivatized forms can exhibit high enantioselectivity. A widely used chiral stationary phase for this purpose is CP-CHIRASIL-DEX CB, which is a cyclodextrin-based phase.

The following table provides representative GC conditions for the analysis of a derivatized tolyl-ethylamine analogue, which can serve as a starting point for the method development for 1-(o-Tolyl)ethanamine.

Note: The GC data presented is for the closely related 1-(p-tolyl)ethylamine and serves as an illustrative example of a viable analytical approach.

Chemical Reactivity and Derivatization Strategies for S 1 O Tolyl Ethanamine

Amide Formation Reactions

The primary amine functionality of (S)-1-(o-Tolyl)ethanamine readily undergoes acylation reactions with carboxylic acid derivatives to form chiral amides. This is one of the most fundamental and widely utilized transformations for this compound.

Reaction with Acyl Chlorides and Anhydrides: this compound reacts rapidly, often violently, with acyl chlorides and acid anhydrides. libretexts.orgkhanacademy.org The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, for instance, results in the formation of an N-substituted amide and hydrogen chloride. libretexts.org Due to the basicity of the starting amine, the generated HCl will react with any unreacted amine to form an ammonium (B1175870) salt. libretexts.org Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) or with an excess of the starting amine to neutralize the acid byproduct. khanacademy.orgyoutube.com

Peptide Coupling Methods: For reactions with carboxylic acids, direct condensation is generally not efficient and requires high temperatures. khanacademy.org Instead, coupling reagents are employed to activate the carboxylic acid. bachem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. youtube.com This method is central to peptide synthesis but is broadly applicable to amide bond formation. bachem.comnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.compeptide.com Other effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comnih.gov

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Coupling Reagent/Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Pyridine or excess amine | N-(1-(o-Tolyl)ethyl)acetamide |

| Acetic Anhydride | Heat or base catalyst | N-(1-(o-Tolyl)ethyl)acetamide |

| Carboxylic Acid | DCC/HOBt or HATU | Chiral N-substituted amide |

Schiff Base Formation

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. derpharmachemica.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

The reaction is reversible and typically catalyzed by acid. libretexts.orglibretexts.org The pH must be carefully controlled; it is generally optimal around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org The formation of a C=N double bond is characteristic of this reaction. derpharmachemica.com Aldehydes are generally more reactive than ketones in forming Schiff bases. derpharmachemica.com

Table 2: Schiff Base Formation with this compound

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | Mild acid catalyst (e.g., acetic acid), ~pH 5 | (S,E)-N-Benzylidene-1-(o-tolyl)ethanamine |

| Acetone | Mild acid catalyst, removal of water | (S)-N-(Propan-2-ylidene)-1-(o-tolyl)ethanamine |

Electrophilic Aromatic Substitution Reactions

The aromatic tolyl group of this compound can undergo electrophilic aromatic substitution (EAS). The ethylamine (B1201723) substituent and the methyl group are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orghu.edu.jo

The general mechanism involves the attack of the aromatic ring's π-electrons on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion. hu.edu.jomasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Given that the starting molecule has substituents at positions 1 and 2 of the benzene (B151609) ring, the directing effects can be complex. The powerful activating and ortho, para-directing nature of the amino group (or its protonated form under acidic conditions) and the weaker activating effect of the methyl group will influence the regioselectivity of reactions like nitration, halogenation, and sulfonation. wikipedia.orglkouniv.ac.in However, the strong acidity required for many EAS reactions can protonate the basic amino group, converting it into a deactivating, meta-directing ammonium group (-NH3+), which complicates the outcome.

Formation of Coordination Complexes and Chiral Ligands

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. As a chiral amine, it is a valuable ligand for the synthesis of chiral metal complexes. researchgate.net These complexes can have various stoichiometries (e.g., ML, ML2) and stereochemistries. researchgate.netrsc.org

The synthesis of these complexes typically involves reacting the amine ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent. mdpi.comharding.edu The resulting coordination complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the number of ligands. mdpi.com The chirality of the this compound ligand can be transferred to the metal complex, making it a useful component in asymmetric catalysis.

Nucleophilic Substitution Reactions

While the primary reactivity of this compound is as a nucleophile, it can also undergo nucleophilic substitution reactions at the nitrogen atom. The most common of these is N-alkylation. This reaction involves treating the amine with an alkylating agent, such as an alkyl halide.

The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.

Advanced Functionalization for Scaffold Diversification

The functional groups present in this compound—the primary amine, the benzylic C-H bond, and the aromatic ring—provide multiple handles for advanced derivatization to create diverse molecular scaffolds. researchgate.net Such strategies are crucial in medicinal chemistry and materials science for generating libraries of related compounds with varied properties. acs.orgrochester.edu

Strategies for diversification can include:

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. nih.gov For instance, the benzylic C-H bond alpha to the nitrogen can be targeted for functionalization, potentially through processes that involve initial imine formation to increase the acidity of this proton. duke.edu

Multi-component Reactions : this compound can be used as a component in multi-component reactions (like the Ugi or Passerini reactions), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step.

Combination of Reactions : A sequence of the reactions described above—for example, an initial amide formation followed by an electrophilic aromatic substitution on the tolyl ring—can be used to build molecular complexity and diversify the core scaffold. These approaches enable the systematic modification of the molecule's structure to explore chemical space and optimize for specific applications. researchgate.net

Applications of S 1 O Tolyl Ethanamine in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, chiral ligands coordinate to a metal center to create a chiral environment that directs the enantioselectivity of a reaction. rsc.org The steric and electronic properties of the ligand are paramount in achieving high levels of stereocontrol. (S)-1-(o-Tolyl)ethanamine serves as a versatile scaffold for synthesizing various types of chiral ligands, where its inherent chirality is transferred to the catalytic system. The ortho-tolyl group provides a distinct steric footprint that can effectively shield one face of the catalytic complex, thereby influencing the trajectory of incoming substrates and favoring the formation of one enantiomer over the other.

Development of O-Tolyl-Containing Chiral Ligands (e.g., o-tolyl-Dipamp)

Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis, particularly for hydrogenation reactions. nih.govnih.gov P-chirogenic phosphines, which have a stereogenic center at the phosphorus atom itself, can offer exceptional levels of enantioselectivity. A notable example of this class is DIPAMP, which was pivotal in the industrial synthesis of L-DOPA. rsc.org

While a direct analogue named "o-tolyl-Dipamp" is not extensively documented, the principles of P-chiral ligand design allow for the conceptualization of such structures derived from precursors like this compound. The synthesis of P-chiral phosphines often involves the use of chiral auxiliaries to direct the stereochemistry at the phosphorus center. The amine functionality of this compound can be used to form phosphinamide intermediates. Subsequent stereoselective alkylation or arylation at the phosphorus atom, followed by reduction, would yield a P-chiral phosphine ligand. The presence of the o-tolyl group, either on the phosphorus atom or as part of the chiral backbone, would create a rigid and sterically defined ligand framework, which is crucial for effective enantioselection. nih.gov

Utilization in Chiral Oxazaborolidine Catalysts (e.g., o-tolyl-CBS-oxazaborolidine)

This compound is a precursor to amino alcohols that are used to construct Corey-Bakshi-Shibata (CBS) catalysts, a class of chiral oxazaborolidines. sigmaaldrich.comtcichemicals.com These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (B79455) as the reducing agent. organic-chemistry.orgnih.gov

The o-tolyl derivative of the CBS catalyst, known as o-tolyl-CBS-oxazaborolidine, has demonstrated significant utility in asymmetric synthesis. sigmaaldrich.com In the classic CBS reduction, the catalyst coordinates with borane and the ketone substrate. The steric bulk of the o-tolyl group helps to create a highly organized transition state, forcing the ketone to bind in a specific orientation and leading to the delivery of a hydride from the borane to one specific face of the carbonyl group. This process results in the formation of the corresponding alcohol with high enantiomeric excess (ee).

Furthermore, when protonated by a strong acid like trifluoromethanesulfonimide or complexed with a Lewis acid like aluminum bromide, o-tolyl-CBS-oxazaborolidine forms a powerful chiral Lewis acid catalyst. sigmaaldrich.comacs.org This activated catalyst is particularly effective in promoting enantioselective Diels-Alder reactions, providing access to complex cyclic structures with excellent stereocontrol. sigmaaldrich.comnih.govorganic-chemistry.org

| Catalyst System | Reaction Type | Substrate | Outcome |

| o-tolyl-CBS-oxazaborolidine / BH₃ | Ketone Reduction | Prochiral Ketones | Chiral Secondary Alcohols (High ee) |

| Protonated o-tolyl-CBS-oxazaborolidine | Diels-Alder | Dienes & Dienophiles | Chiral Cycloadducts (High ee) |

| AlBr₃-complexed o-tolyl-CBS-oxazaborolidine | Diels-Alder | Dienes & Dienophiles | Chiral Cycloadducts (High ee) |

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful, atom-economical methods for the synthesis of chiral compounds. dicp.ac.cn These reactions rely on chiral transition metal complexes, often featuring ligands derived from chiral amines or amino alcohols. Ligands derived from this compound, such as chiral Schiff bases or N-tosylated diamines, are well-suited for these transformations.

For instance, ruthenium (II) complexes bearing chiral N-tosylated diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones, using isopropanol (B130326) as a hydrogen source. The ligand, derived from a chiral 1,2-diamine, coordinates to the ruthenium center. The NH group of the ligand is believed to participate in the catalytic cycle by forming a hydrogen bond with the carbonyl substrate, facilitating the hydride transfer from the metal center. A ligand derived from an analogue of this compound would position the bulky o-tolyl group to effectively control the facial selectivity of the hydride attack on the coordinated ketone, leading to high enantioselectivity.

Chiral Organocatalysis

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively, avoiding the need for metals. Chiral primary amines, such as this compound and its derivatives, are a cornerstone of organocatalysis. rsc.org They typically operate by forming transient chiral intermediates with the substrates, namely enamines or iminium ions, which then undergo stereocontrolled reactions. researchgate.net

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. Organocatalysts derived from this compound can be employed in a variety of asymmetric C-C bond-forming reactions.

Aldol (B89426) Reactions: In the asymmetric aldol reaction, a chiral primary amine catalyst reacts with a ketone donor to form a chiral enamine intermediate. mdpi.com This enamine then attacks an aldehyde acceptor. The stereochemistry of the catalyst dictates the facial selectivity of the attack, controlling the formation of new stereocenters. The bulky o-tolyl group on a catalyst derived from this compound would effectively block one face of the enamine, leading to high diastereo- and enantioselectivity in the resulting aldol product. units.it

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, can be rendered asymmetric using chiral primary amine catalysts. The catalyst activates the α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion. This process lowers the LUMO of the substrate and directs the nucleophilic attack to one enantiotopic face. The steric influence of the o-tolyl group is crucial for shielding one side of the iminium ion, thereby ensuring a highly enantioselective addition. mdpi.com

| Reaction Type | Activation Mode | Role of Catalyst | Key Intermediate |

| Aldol Reaction | Enamine Catalysis | Forms chiral enamine with ketone donor | Chiral Enamine |

| Michael Addition | Iminium Catalysis | Forms chiral iminium ion with enone acceptor | Chiral Iminium Ion |

Organocatalyst Design Principles

The effectiveness of an organocatalyst hinges on its structural design. For catalysts derived from this compound, several key principles apply. rsc.org The primary amine is the catalytic center, responsible for forming the enamine or iminium ion. The chirality is provided by the stereocenter of the ethanamine backbone. The o-tolyl group acts as a crucial steric directing group, creating a well-defined chiral pocket that dictates the stereochemical outcome.

Modern organocatalyst design often incorporates secondary functionalities to create bifunctional catalysts. For example, the amine can be incorporated into a thiourea, amide, or squaramide framework. These groups can act as hydrogen-bond donors, activating the electrophilic partner and further organizing the transition state through non-covalent interactions. This dual activation model, where the amine activates the nucleophile (via enamine formation) and the hydrogen-bond donor activates the electrophile, often leads to significantly enhanced reactivity and enantioselectivity. The rigid backbone and defined steric environment provided by the this compound scaffold are essential for the efficacy of these sophisticated catalyst designs. nih.gov

Fundamental Chiral Building Block in Target Molecule Synthesis

Enantiomerically pure amines like this compound are crucial chiral building blocks and auxiliaries in asymmetric synthesis. nih.gov A chiral auxiliary is a temporary component of a molecule that directs a chemical reaction to favor the formation of one stereoisomer over another. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The general strategy involves attaching the chiral amine to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. The steric and electronic properties of the tolyl group in this compound play a significant role in influencing the stereochemical outcome of such reactions.

While specific industrial syntheses employing this compound are not extensively documented in readily available literature, its structural analog, (S)-1-phenylethanamine, provides well-established examples of this approach. For instance, (S)-1-phenylethanamine has been utilized as a chiral auxiliary in the synthesis of various pharmaceutical agents. An economically viable strategy for synthesizing (+)-Rivastigmine, used for treating dementia, and the calcimimetic NPS R-568 involves the reductive amination of a ketone with (S)-1-phenylethanamine to establish the key stereocenter. nih.gov Similarly, it has been applied in the stereoselective synthesis of the antidepressant (S)-Fluoxetine. nih.gov

Furthermore, chiral amines of this class are used to synthesize other important chiral building blocks, such as enantiomerically pure β-amino alcohols and diamines, by serving as the chiral source in reactions like the ring-opening of epoxides. nih.gov By analogy, this compound is a suitable candidate for similar applications, where its unique steric profile due to the ortho-methyl group can offer different or improved selectivity in the synthesis of complex chiral target molecules.

Mechanistic Investigations and Computational Studies of S 1 O Tolyl Ethanamine Reactions

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to controlling the outcomes of chemical reactions. For (S)-1-(o-Tolyl)ethanamine, this involves studying its behavior as a nucleophile and its role in catalytic processes.

This compound, as a primary amine, readily participates in nucleophilic addition reactions with carbonyl compounds. The general mechanism for the reaction of a primary amine with an aldehyde or ketone to form an imine involves a two-stage process: nucleophilic addition followed by elimination. libretexts.orglibretexts.org

The initial step is the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible. The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the corresponding imine. libretexts.orglibretexts.org

The table below illustrates the key steps in this pathway.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon | Tetrahedral carbinolamine intermediate |

| 2 | Proton transfer from nitrogen to oxygen | Zwitterionic intermediate |

| 3 | Protonation of the hydroxyl group | Protonated carbinolamine |

| 4 | Elimination of water | Iminium ion |

| 5 | Deprotonation | Final imine product |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiral amines like this compound are frequently employed as catalysts or chiral resolving agents in asymmetric synthesis. acs.org In a catalytic role, the amine is regenerated at the end of each cycle. A common application is in organocatalysis, for instance, in the formation of chiral enamines which can then react with electrophiles stereoselectively.

A generalized catalytic cycle for an enamine-catalyzed α-alkylation of a ketone is depicted below:

Enamine formation: this compound reacts with a ketone to form a chiral enamine.

Nucleophilic attack: The enamine attacks an electrophile (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond. The stereochemistry of this step is directed by the chiral amine.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the α-alkylated ketone and regenerate the chiral amine catalyst.

The efficiency and stereoselectivity of such catalytic cycles are highly dependent on the structure of the amine, including the steric hindrance provided by the o-tolyl group, which can effectively shield one face of the enamine intermediate. acs.org

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties and reactivity of molecules. chemicalbook.comresearchgate.net For this compound, DFT calculations can provide valuable insights into its structure, stability, and electronic characteristics.

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using DFT. Geometry optimization involves finding the lowest energy arrangement of the atoms in the molecule.

Furthermore, conformational analysis can be performed to identify the different stable conformations (rotamers) of the molecule and their relative energies. The rotation around the C-N bond and the C-C bond connecting the ethylamine (B1201723) moiety to the tolyl group gives rise to various conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated energies.

The following table presents hypothetical data from a DFT conformational analysis of this compound, illustrating the kind of information that can be obtained.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.85 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

DFT calculations provide detailed information about the electronic structure of this compound. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity. ekb.egresearchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

These descriptors provide a quantitative basis for understanding and predicting the reactivity of this compound in different chemical environments.

One of the most powerful applications of DFT is the modeling of transition states of chemical reactions. nih.gov By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms.

In the context of asymmetric catalysis involving this compound, DFT can be used to model the transition states for the formation of different stereoisomers. The difference in the activation energies for the pathways leading to the different stereoisomers can be used to predict the enantiomeric excess (ee) of the reaction. This predictive capability is invaluable for the rational design of new catalysts and the optimization of reaction conditions for high stereoselectivity. acs.org

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of organocatalyzed reactions and understanding the origins of stereoselectivity. For reactions involving chiral primary amines like this compound, molecular modeling and docking studies provide invaluable insights into the intricate interactions between the catalyst and substrates at the transition state. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on analogous chiral primary amine catalysts offers a clear framework for how these investigations are conducted and the type of information they provide.

A pertinent example is the computational analysis of the intramolecular aldol (B89426) condensation of 4-substituted heptane-2,6-diones, a reaction catalyzed by primary amines derived from cinchona alkaloids. These studies, employing dispersion-corrected density functional theory (DFT), have been instrumental in mapping out the reaction pathways and identifying the key factors that govern the stereochemical outcome. acs.org

The currently accepted mechanism for such primary amine-catalyzed reactions involves the formation of an enamine intermediate from the catalyst and one of the carbonyl substrates. This intermediate then attacks the second carbonyl group, leading to the formation of a new carbon-carbon bond. The stereoselectivity of the reaction is determined in this crucial step, and its origin can be traced to the energy differences between the various possible transition states. acs.org

Detailed Research Findings

Computational investigations have focused on calculating the relative energies of the transition states leading to the different possible stereoisomers. By identifying the lowest energy pathway, researchers can predict the major product of the reaction and understand the specific molecular interactions that favor its formation.

In the case of the cinchona amine-catalyzed intramolecular aldol reaction, DFT calculations (specifically using the B3LYP-D3(BJ) functional) have revealed that the stereocontrol is dependent on two main factors: the preferred chair-like conformation of the substrate-enamine intermediate and the conformational preferences of a hydrogen-bonded, nine-membered ring in the aldol transition state. The inclusion of dispersion corrections in these calculations has been shown to be critical for achieving good agreement between the computed energetics and the experimentally observed results, highlighting the importance of non-covalent interactions in stereoselectivity. acs.org

The analysis of the various stereoisomeric transition structures shows that their conformations are similar to those of cyclooctane. A model for the stereoselectivity has been proposed based on these findings, providing a predictive tool for this class of reactions. acs.org

Below are interactive data tables summarizing the kind of data generated from such computational studies. Please note that this data is from a study on a cinchona alkaloid-derived primary amine catalyst, serving as a representative example due to the lack of specific data for this compound.

Table 1: Calculated Relative Free Energies of Aldol Transition States for the Cyclization of Heptane-2,6-dione catalyzed by a Cinchona Amine

| Transition State | Predicted Major/Minor Product | Relative Free Energy (kcal/mol) |

| TS-A | Major | 0.0 |

| TS-B | Minor | +1.5 |

| TS-C | Minor | +2.1 |

| TS-D | Minor | +3.0 |

This table illustrates how computational chemistry can quantify the energy differences between transition states leading to different stereoisomers. The lowest energy transition state (TS-A) corresponds to the experimentally observed major product.

Table 2: Key Intermolecular Interactions in the Lowest Energy Transition State (TS-A)

| Interacting Groups | Type of Interaction | Significance |

| Enamine N-H and Aldehyde O | Hydrogen Bond | Stabilizes the transition state and orients the reactants |

| Substrate and Catalyst Aromatic Rings | π-π Stacking | Contributes to the overall stability of the transition state |

| Substrate Substituent and Catalyst | Steric Hindrance | Disfavors alternative transition states, enhancing selectivity |

This table outlines the crucial non-covalent interactions that dictate the geometry and energy of the favored transition state, thereby controlling the stereochemical outcome of the reaction.

These molecular modeling and docking studies are fundamental to the rational design of new and more efficient organocatalysts. By understanding the subtle interplay of steric and electronic effects at the molecular level, chemists can modify the catalyst structure to enhance selectivity and reactivity for a wide range of chemical transformations.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For (S)-1-(o-Tolyl)ethanamine, ¹H and ¹³C NMR are fundamental for confirming its constitution, while 2D NMR techniques can further elucidate complex structural relationships. Although specific experimental NMR data for this compound is not widely published, analysis of closely related structures, such as 1-(o-tolyl)ethan-1-ol, provides valuable insight into the expected spectral features. rsc.orgrsc.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the o-tolyl group would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm) due to their varied electronic environments and spin-spin coupling. The methine proton (CH-NH₂) is anticipated to be a quartet, coupled to the adjacent methyl protons. The methyl group attached to the chiral center (CH-CH₃) would present as a doublet, coupled to the methine proton. The protons of the tolyl methyl group (Ar-CH₃) would yield a singlet in the upfield region. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

For the analogous compound, 1-(o-tolyl)ethan-1-ol, the reported ¹H NMR data in CDCl₃ shows a quartet for the methine proton (CH-OH) at 5.14 ppm and a doublet for the adjacent methyl group at 1.47 ppm. rsc.org The aromatic protons appear as a multiplet between 7.12-7.53 ppm, and the tolyl methyl group gives a singlet at 2.35 ppm. rsc.org A similar pattern is expected for this compound, with slight shifts due to the replacement of the hydroxyl group with an amino group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | ~7.0 - 7.5 | Multiplet (m) |

| Methine H (CH-NH₂) | ~4.0 - 4.5 | Quartet (q) |

| Tolyl CH₃ | ~2.3 - 2.4 | Singlet (s) |

| Amine NH₂ | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The aromatic carbons would resonate in the typical downfield region for substituted benzenes (~120-145 ppm). The carbon of the tolyl methyl group would appear at the most upfield position (~19-22 ppm). The ethyl group carbons, the chiral methine carbon (CH-NH₂) and the terminal methyl carbon (CH-CH₃), would have characteristic shifts in the aliphatic region.

In the related compound 1-(o-tolyl)ethan-1-ol, the carbon signals have been assigned as follows: quaternary aromatic carbons at 143.8 and 134.2 ppm, aromatic CH carbons at 130.4, 127.2, 126.4, and 124.4 ppm, the methine carbon (CH-OH) at 66.8 ppm, and the two methyl carbons at 23.9 and 18.9 ppm. rsc.org The substitution of the amino group for the hydroxyl group would cause a shift in the adjacent methine carbon signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic C | ~144, ~135 |

| Aromatic CH | ~124 - 131 |

| Methine C (CH-NH₂) | ~50 - 55 |

| Ethyl CH₃ | ~25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine proton and the protons of the adjacent ethyl methyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (NH₂) group is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (HRMS, GC/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₃N, corresponding to a molecular weight of approximately 135.21 g/mol . chemscene.com

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, confirming it as C₉H₁₃N.

Gas Chromatography/Mass Spectrometry (GC/MS): In GC/MS, the compound is vaporized and ionized, often by electron ionization (EI), which causes the molecular ion to fragment in a reproducible manner. For phenethylamines, a common fragmentation pathway is the cleavage of the bond beta to the aromatic ring, which would result in a prominent fragment ion. For this compound, cleavage of the methyl group would lead to a significant ion at m/z 120.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While powder XRD can be used to characterize the bulk crystalline form, single-crystal X-ray crystallography provides the exact molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of a chiral center.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Such a study would be invaluable for definitively confirming the (S)-configuration of the chiral center and for analyzing intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state. Crystallographic analysis has been performed on the related (R)-(+)-1-(p-Tolyl)ethanamine, revealing details about its hydrogen bonding patterns, which would be expected to be similar in the ortho-isomer. chemicalbook.com

Electronic Paramagnetic Resonance (EPR) Spectroscopy

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. The fundamental principle of EPR relies on the spin of an unpaired electron, which creates a magnetic moment. When an external magnetic field is applied, these electron spins can align in two different energy states. The absorption of microwave radiation can induce transitions between these energy levels, and this absorption is what is recorded as an EPR spectrum.

For the compound this compound, in its pure, neutral state, it is a diamagnetic species. All its electrons are paired in atomic and molecular orbitals. Consequently, it does not possess any unpaired electrons and is therefore considered "EPR-silent." As a standalone compound under standard conditions, it will not produce an EPR spectrum.

However, EPR spectroscopy could be employed to study this compound if it were part of a system containing a paramagnetic center. Such scenarios could include:

Formation of a Radical Cation: Through oxidation, it might be possible to remove an electron from the molecule, forming a radical cation. This species, having an unpaired electron, would be EPR-active. The resulting spectrum could provide information about the distribution of the unpaired electron's spin density across the aromatic ring and the nitrogen atom.

Coordination to a Paramagnetic Metal Ion: If this compound is used as a ligand to coordinate with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex would be EPR-active. The EPR spectrum of the complex would offer insights into the coordination geometry around the metal center and the nature of the metal-ligand bond.

Without such modifications, no EPR data is available for the parent compound.

Electronic Spectroscopy (UV-Visible Spectroscopy)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions available in the molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the o-tolyl group, which is a substituted benzene (B151609) ring. The presence of the lone pair of electrons on the nitrogen atom of the ethanamine substituent also influences the spectrum. The expected transitions are primarily π → π* transitions associated with the aromatic ring.

In arylamines, the non-bonding (n) electrons on the nitrogen atom can interact with the π-system of the aromatic ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), which leads to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. Benzene exhibits a characteristic absorption band around 256 nm, whereas aniline (B41778) shows a primary band shifted to approximately 280 nm.

The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The key features would be:

An intense band below 220 nm: Attributed to a π → π* transition of the aromatic system.

A weaker, structured band between 250-290 nm: This corresponds to another π → π* transition, often referred to as the benzenoid band. The presence of the aminoethyl and methyl substituents on the ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of this band.

The specific λmax values for this compound are not widely reported in the literature, but the expected absorption regions can be summarized as follows.

| Expected Transition | Approximate Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π | ~210-220 nm | Aromatic Ring |

| π → π (Benzenoid) | ~260-280 nm | Aromatic Ring |

Chiroptical Spectroscopy (Circular Dichroism, CD)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is obtained by plotting the difference in absorption (ΔA = A_L - A_R) as a function of wavelength. Only chiral molecules that possess a chromophore absorbing in the measurement region will exhibit a CD signal, known as a Cotton effect.

The this compound molecule is chiral due to the stereocenter at the carbon atom bearing the amino group. However, the inherent chromophore, the tolyl group, has electronic transitions that are only weakly perturbed by the chiral center. This often results in very weak CD signals that can be difficult to measure accurately.

To obtain a more intense and interpretable CD spectrum, chiral amines are frequently derivatized with a suitable chromophoric reagent. A common method involves reacting the primary amine with salicylaldehyde (B1680747) to form an N-salicylidene derivative (a Schiff base). This new molecule contains a larger, more complex chromophore whose electronic transitions are more sensitive to the stereochemistry of the parent amine.

Research on N-salicylidene derivatives of chiral phenylalkylamines has shown that the interaction between the π-electron system of the phenyl group and the salicylidenimino chromophore leads to strong rotational strengths. chemscene.com For the N-salicylidene derivative of this compound, the CD spectrum is expected to show distinct Cotton effects. Based on established sector rules that correlate the absolute configuration to the sign of the Cotton effects for these derivatives, the (S)-enantiomer would be predicted to exhibit specific CD signals. chemscene.com

The expected CD spectrum for N-salicylidene-(S)-1-(o-Tolyl)ethanamine would likely show two significant Cotton effects.

| Wavelength Region | Predicted Sign of Cotton Effect for (S)-enantiomer | Associated Electronic Transition |

|---|---|---|

| ~315 nm | Positive | n → π |

| ~255 nm | Positive | π → π |

The signs of these Cotton effects can be used to assign or confirm the absolute configuration of the original amine. This derivatization method provides a reliable way to characterize chiral amines like this compound using chiroptical techniques. chemscene.com

Racemization and Dynamic Kinetic Resolution Studies

Catalyzed Racemization of Chiral Amines

The racemization of chiral amines like (S)-1-(o-Tolyl)ethanamine typically proceeds through a dehydrogenation-hydrogenation mechanism, which requires a suitable catalyst. Transition metal complexes, particularly those based on ruthenium and iridium, have been shown to be effective for this transformation. The process involves the catalyst temporarily removing two hydrogen atoms from the amine's stereocenter to form an achiral imine intermediate. This intermediate is then re-hydrogenated, with the hydrogen adding to either face of the imine, thereby regenerating the amine as a mixture of both (S) and (R) enantiomers.

Commonly employed catalysts for this process include Shvo's catalyst and various iridium complexes. The general conditions for such racemizations involve heating the amine in the presence of a catalytic amount of the metal complex in a suitable solvent.

Table 1: Representative Catalysts for the Racemization of Chiral Benzylic Amines (Note: This data is based on studies of analogous compounds and is hypothetical for this compound)

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) |

| Shvo's Catalyst | 1-5 | Toluene | 80-110 |

| [Ir(Cp*)I2]2 | 0.5-2 | Toluene | 60-100 |

| Pd/C | 5-10 | Triethylamine | 50-70 |

Integration of Racemization with Enantioselective Processes (Dynamic Kinetic Resolution)

Dynamic kinetic resolution (DKR) of amines is a powerful strategy that couples the in situ racemization of the starting amine with an enantioselective acylation catalyzed by an enzyme, typically a lipase (B570770). nih.govnih.gov In a successful DKR of racemic 1-(o-Tolyl)ethanamine, the racemization catalyst would continuously interconvert the (S) and (R) enantiomers. Simultaneously, a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), would selectively acylate one of the enantiomers (for instance, the R-enantiomer) to form an amide. researchgate.net

As the lipase consumes the reactive enantiomer, the equilibrium of the racemization is shifted, leading to the continuous conversion of the less reactive enantiomer into the more reactive one. This process continues until, ideally, all of the starting amine is converted into a single enantiomer of the acylated product.

Key parameters for a successful DKR include the compatibility of the racemization catalyst with the enzyme, the reaction solvent, the acyl donor, and the temperature. The rates of both the racemization and the enzymatic resolution must be carefully matched to achieve high yield and enantiomeric excess of the product. nih.gov

Table 2: Hypothetical Dynamic Kinetic Resolution of 1-(o-Tolyl)ethanamine (Note: This data is illustrative and based on general knowledge of DKR of similar amines)

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ruthenium Complex | Novozym 435 | Ethyl methoxyacetate (B1198184) | Toluene | 70 | >95 | >99 |

| Palladium Nanoparticles | Burkholderia cepacia Lipase | Isopropyl acetate (B1210297) | Toluene | 60 | >90 | >98 |